5-Amino-3-butylisoquinoline
Description
5-Amino-3-butylisoquinoline is a heterocyclic compound featuring an isoquinoline core substituted with an amino group (-NH₂) at position 5 and a butyl chain (-C₄H₉) at position 3. Isoquinoline derivatives are pivotal in medicinal chemistry and materials science due to their aromaticity and functional versatility.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-butylisoquinolin-5-amine |
InChI |
InChI=1S/C13H16N2/c1-2-3-6-11-8-12-10(9-15-11)5-4-7-13(12)14/h4-5,7-9H,2-3,6,14H2,1H3 |
InChI Key |
RIXACYCTQSOLND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=CC=C2N)C=N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features and properties of 5-Amino-3-butylisoquinoline and related compounds:
Research Findings and Trends
- Positional Selectivity: Substituent position critically influences reactivity. For example, bromine at position 5 directs metalation to position 6, whereas amino groups alter regioselectivity in subsequent reactions .
- Commercial Viability: 5-Amino-1-chloroisoquinoline’s broad supplier network reflects its industrial relevance, contrasting with the niche research status of 5-Amino-3-butylisoquinoline .
- Structural Diversity: While 3-Amino-5-tert-butylisoxazole shares substituent similarities (amino and alkyl groups), its isoxazole core diverges from isoquinoline in electronic and geometric properties, limiting direct comparability .
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